5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate is a complex organic compound that combines the structural features of quinoline and benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. One common method involves the following steps:
Bromination: 8-Hydroxyquinoline is brominated using bromine in the presence of hydrobromic acid to yield 5,7-dibromo-8-hydroxyquinoline.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted quinoline derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution with amines can produce aminated quinoline derivatives.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: This compound shares the quinoline core but lacks the sulfonate group, making it less soluble and potentially less bioactive.
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but with chlorine atoms instead of bromine, this compound may have different reactivity and biological activity.
5,7-Diiodo-8-hydroxyquinoline:
Uniqueness
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate is unique due to the combination of bromine and sulfonate groups, which confer distinct chemical and biological properties. The presence of multiple halogens and a sulfonate group enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H6Br2Cl3NO3S |
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Molecular Weight |
546.4 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,3,4-trichlorobenzenesulfonate |
InChI |
InChI=1S/C15H6Br2Cl3NO3S/c16-8-6-9(17)15(14-7(8)2-1-5-21-14)24-25(22,23)11-4-3-10(18)12(19)13(11)20/h1-6H |
InChI Key |
BDYVJOLAJPBBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=C1 |
Origin of Product |
United States |
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